1-Methylisoquinoline-7-carbonitrile
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Overview
Description
1-Methylisoquinoline-7-carbonitrile is a heterocyclic aromatic compound with the molecular formula C11H8N2 It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-Methylisoquinoline-7-carbonitrile can be achieved through several routes. One common method involves the reaction of 1-methylisoquinoline with cyanogen bromide under basic conditions. Another approach is the cyclization of appropriate precursors using metal catalysts. Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methylisoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often facilitated by catalysts or acidic conditions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
1-Methylisoquinoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Methylisoquinoline-7-carbonitrile exerts its effects is complex and involves multiple molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
1-Methylisoquinoline-7-carbonitrile can be compared with other isoquinoline derivatives, such as:
1-Methylisoquinoline: Similar in structure but lacks the nitrile group, which can significantly alter its reactivity and biological activity.
Isoquinoline: The parent compound of the isoquinoline family, which serves as a basis for the synthesis of various derivatives.
Quinoline: Another heterocyclic aromatic compound with a similar structure but different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-methylisoquinoline-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQGSJSEVKVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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